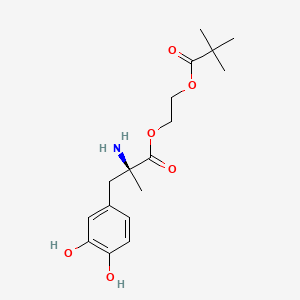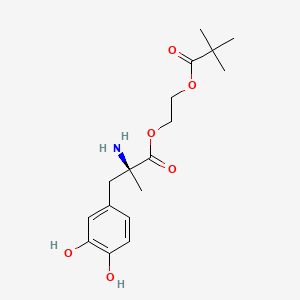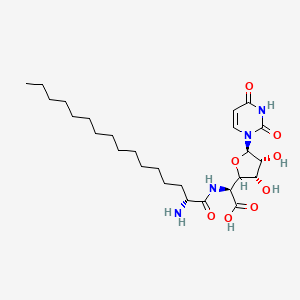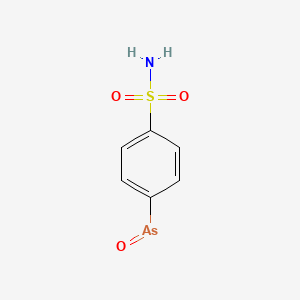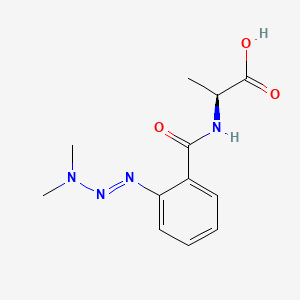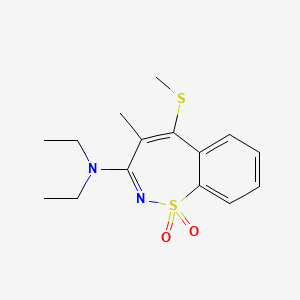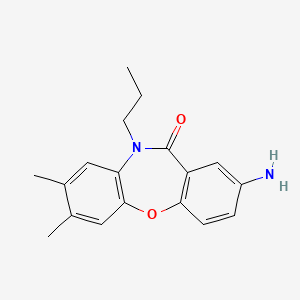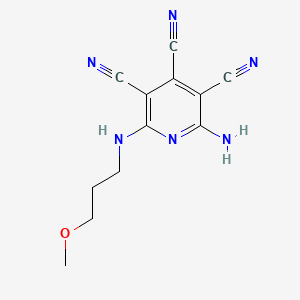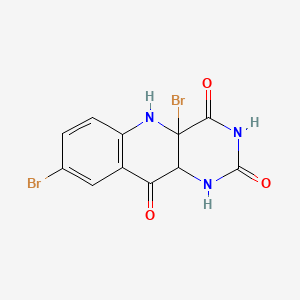![molecular formula C21H23N5O8 B12790037 (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid CAS No. 86632-67-9](/img/structure/B12790037.png)
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tryptophan Polyoxin C is a compound that combines the amino acid tryptophan with polyoxin C, a nucleoside antibiotic. Polyoxins are known for their ability to inhibit chitin synthetase, an enzyme crucial for the synthesis of chitin, a key component of fungal cell walls . This makes Tryptophan Polyoxin C particularly interesting for its potential antifungal properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tryptophan Polyoxin C involves the condensation of the primary amino group of polyoxin C with tryptophan to form a peptide bond . This reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) under mild conditions to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of Tryptophan Polyoxin C can be achieved through microbial fermentation. Streptomyces species are often employed for the biosynthesis of polyoxins, including polyoxin C. Genetic engineering techniques can enhance the yield and efficiency of this process by optimizing the metabolic pathways involved .
化学反应分析
Types of Reactions
Tryptophan Polyoxin C can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized under specific conditions.
Substitution: The amino group in tryptophan can participate in substitution reactions.
Photocatalytic Alkylation: The indole ring can be alkylated using photocatalytic methods.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are common.
Photocatalytic Alkylation: Bromodifluoroacetate and acetamide-derived radical precursors are used under visible light.
Major Products
Oxidation: Oxidized derivatives of tryptophan.
Substitution: Various substituted tryptophan derivatives.
Photocatalytic Alkylation: Alkylated tryptophan derivatives.
科学研究应用
Tryptophan Polyoxin C has a wide range of applications in scientific research:
Chemistry: Used as a tool for studying enzyme inhibition and protein interactions.
Biology: Investigated for its role in inhibiting fungal growth by targeting chitin synthetase.
Medicine: Potential use as an antifungal agent due to its ability to inhibit chitin synthesis in fungi.
Industry: Employed in agricultural settings to protect crops from fungal infections.
作用机制
Tryptophan Polyoxin C exerts its effects primarily by inhibiting chitin synthetase, an enzyme responsible for the synthesis of chitin in fungal cell walls . By mimicking the structure of UDP-N-acetylglucosamine, a substrate for chitin synthetase, Tryptophan Polyoxin C competitively inhibits the enzyme, thereby preventing the formation of chitin and disrupting fungal cell wall synthesis .
相似化合物的比较
Similar Compounds
Polyoxin A: Another polyoxin with similar antifungal properties.
Polyoxin B: Similar in structure but with different nucleoside and peptidyl moieties.
Nikkomycin: A nucleoside-peptide antibiotic with a similar mechanism of action.
Uniqueness
Tryptophan Polyoxin C is unique due to its combination of tryptophan and polyoxin C, which enhances its ability to inhibit chitin synthetase.
属性
CAS 编号 |
86632-67-9 |
|---|---|
分子式 |
C21H23N5O8 |
分子量 |
473.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C21H23N5O8/c22-11(7-9-8-23-12-4-2-1-3-10(9)12)18(30)25-14(20(31)32)17-15(28)16(29)19(34-17)26-6-5-13(27)24-21(26)33/h1-6,8,11,14-17,19,23,28-29H,7,22H2,(H,25,30)(H,31,32)(H,24,27,33)/t11-,14-,15-,16+,17?,19+/m0/s1 |
InChI 键 |
DEENHJZQBUGHHA-WILNSQAISA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](C3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)C(=O)O)N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


